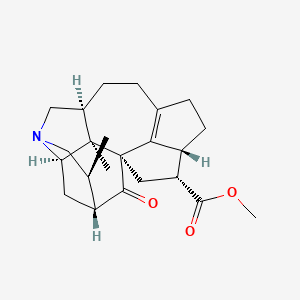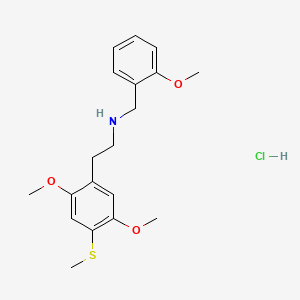![molecular formula C25H37N3O5 B566267 N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol CAS No. 1797132-25-2](/img/structure/B566267.png)
N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol is a complex organic compound with the molecular formula C25H37N3O5 and a molecular weight of 459.587 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butyl carbamate as a protecting group for the amine functionality, followed by the coupling of the quinoline derivative with the protected amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or quinoline positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can yield quinoline N-oxide, while reduction of the carbonyl groups can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. The quinoline moiety is known for its ability to interact with various biological targets, making this compound valuable for biochemical assays.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can trigger downstream signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl N-ethylcarbamate: Lacks the quinoline moiety, resulting in different chemical properties and applications.
Quinoline derivatives: Similar in structure but may lack the carbamate functionality, affecting their reactivity and biological activity.
Uniqueness
N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol is unique due to the combination of tert-butyl, carbamate, and quinoline functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
tert-butyl N-ethyl-N-[3-[(2-methylpropan-2-yl)oxycarbonyl-[(4-oxo-1H-quinolin-3-yl)methyl]amino]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3O5/c1-8-27(22(30)32-24(2,3)4)14-11-15-28(23(31)33-25(5,6)7)17-18-16-26-20-13-10-9-12-19(20)21(18)29/h9-10,12-13,16H,8,11,14-15,17H2,1-7H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDLZHCVFXZQCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN(CC1=CNC2=CC=CC=C2C1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
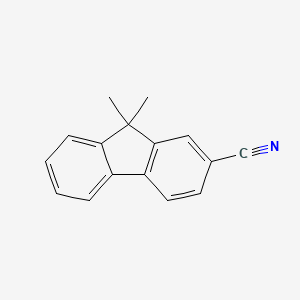
![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidine](/img/new.no-structure.jpg)
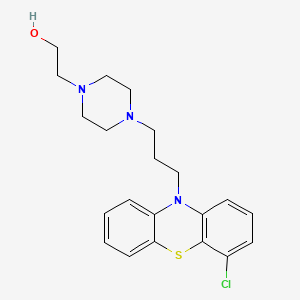
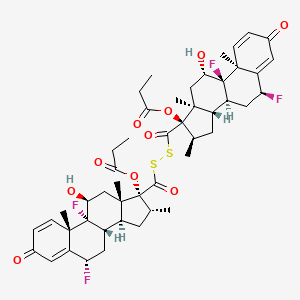
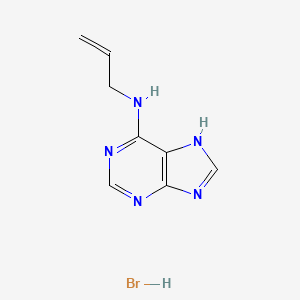
![1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone](/img/structure/B566195.png)
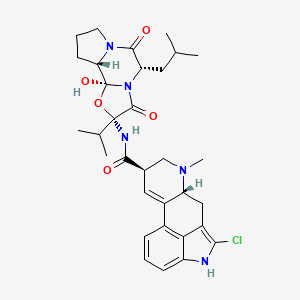
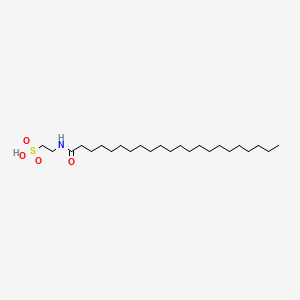
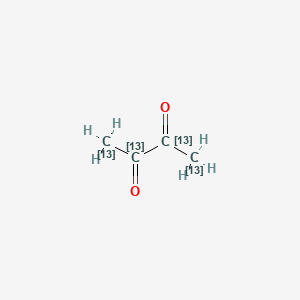
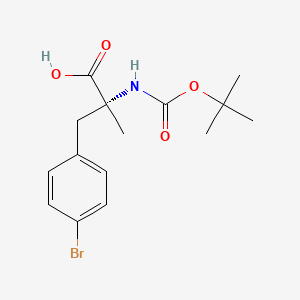
![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566202.png)
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566203.png)
